molecular formula C10H8BrNO3 B13117825 Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate

Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate

Cat. No.: B13117825
M. Wt: 270.08 g/mol
InChI Key: GHAWQBMWHBWCHI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate typically involves the bromination of indole derivatives followed by esterification. One common method involves the reaction of 5-bromo-1H-indole with a suitable esterifying agent under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) with the addition of a base like pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Acid chlorides or anhydrides in the presence of a base.

Major Products Formed:

Scientific Research Applications

Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Methyl 5-bromo-1H-indole-3-carboxylate
  • Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • 5-Bromo-1H-indole-3-carboxylic acid methyl ester

Comparison: Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate is unique due to the presence of both a bromine atom and a hydroxyl group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds . For example, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-15-10(14)8-9(13)6-4-5(11)2-3-7(6)12-8/h2-4,12-13H,1H3

InChI Key

GHAWQBMWHBWCHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)O

Origin of Product

United States

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